Nsc 295642

cell migration cancer metastasis metal coordination complexes

Researchers investigating ERK signaling or cancer metastasis often encounter experimental failure when substituting NSC 295642 with generic phosphatase inhibitors or metal analogs-the Ni(II) complex is completely inactive despite identical ligand structure, and S-methyl analogs show dramatically reduced potency. NSC 295642 eliminates this risk as a rigorously characterized, bridged dimeric Cu₂Cl₂(L)₂ complex with defined transoid conformation and metal-dependent bioactivity. • Nanomolar inhibitor of mammalian cell migration; Ni(II) analog abolishes all activity • ≥50% MKP-3 inhibition at 10 μM with selectivity over Cdc25A • ≥98% HPLC purity; supplied with full Certificate of Analysis • Cold-chain shipping preserves structural integrity of the coordination complex

Molecular Formula C15H14ClCuN3S2
Molecular Weight 399.4 g/mol
CAS No. 77111-29-6
Cat. No. B1356972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNsc 295642
CAS77111-29-6
Molecular FormulaC15H14ClCuN3S2
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESCC(=NN=C([S-])SCC1=CC=CC=C1)C2=CC=CC=N2.Cl[Cu+]
InChIInChI=1S/C15H15N3S2.ClH.Cu/c1-12(14-9-5-6-10-16-14)17-18-15(19)20-11-13-7-3-2-4-8-13;;/h2-10H,11H2,1H3,(H,18,19);1H;/q;;+2/p-2/b17-12-;;
InChIKeyMGXCRQNCPJBYKM-GYMWKSPMSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NSC 295642 (CAS 77111-29-6) | Metal-Complex Inhibitor of Cell Migration and Phosphatase


NSC 295642 is a Cu(II) coordination complex [1] that exhibits nanomolar potency as an inhibitor of mammalian cell migration [2]. Structurally, it exists as a bridged dimeric Cu2Cl2(L)2 complex with distorted square pyramidal geometry [1]. Additionally, NSC 295642 functions as a phosphatase inhibitor, significantly increasing phospho-Erk cytonuclear differences in intact cells [3]. This dual activity profile distinguishes it from many standard phosphatase inhibitors and positions it as a specialized tool for investigating signaling pathways and metastatic processes in cancer research.

Copper(II) coordination complex probe for cell migration studies, not a conventional organic inhibitor
Dual-activity profile: inhibits mammalian cell migration and modulates phosphatase activity (MKP-3 context)
Defined transoid conformation supports structure-activity relationship (SAR) research in metal-based probes

Why NSC 295642 Cannot Be Substituted by Generic Phosphatase Inhibitors or Simple Ligand Analogs


NSC 295642 is not a simple small-molecule inhibitor but a defined metal-coordination complex whose bioactivity is exquisitely dependent on both the specific metal center (Cu(II) vs. Zn(II) vs. Ni(II)) and the precise molecular conformation adopted by the ligand [1]. The antimigratory activity is completely abolished in the Ni(II) analog despite identical ligand structure [1]. Furthermore, the compound's ability to inhibit MKP-3 and Cdc25 phosphatases [2] cannot be assumed for analogs lacking the precise copper-coordination geometry, as even subtle changes in ligand substituents (e.g., S-methyl instead of S-benzyl) dramatically reduce potency [1]. Therefore, substitution with generic phosphatase inhibitors or structurally related metal complexes without rigorous comparative validation carries a high risk of experimental failure due to loss of dual-functionality and nanomolar potency.

Metal center Ni(II) analog shows complete loss of antimigratory activity; Cu(II) is essential for reported dual-functionality. Zn(II) complex may not replicate the same phosphatase profile.
Conformation The bioactive transoid geometry differs from the inactive cisoid Ni(II) form. Substitution with non-Cu complexes risks adopting a non-productive conformation.
Phosphatase class Generic phosphatase inhibitors lack cell migration inhibition. Dual MKP-3 / antimigratory activity may not transfer to Cdc25-focused or broad-spectrum inhibitors.

Quantitative Differentiation of NSC 295642: Evidence for Procurement and Selection


Metal-Dependent Antimigratory Activity: Cu(II) vs. Zn(II) vs. Ni(II) Complexes

The antimigratory activity of NSC 295642 is strictly dependent on the metal center. While the Cu(II) complex (NSC 295642) exhibits nanomolar potency, the Zn(II) analog (Zn(L)2) retains similar potency, but the Ni(II) analog (Ni(L)2) shows no antimigratory activity whatsoever despite identical ligand structure and synthesis conditions [1]. This highlights the critical role of the metal ion and its coordination geometry in biological activity.

Metal-dependent antimigratory activity
Head-to-head
Cu(II): nanomolar activity
Zn(II): similar potency
Ni(II): no activity (0%)
Metal center critically determines cell migration inhibition; Cu(II) is essential for the reported antimigratory profile.
Mammalian cell migration assay; NCI Diversity Set screen
cell migration cancer metastasis metal coordination complexes

Conformational Specificity: transoid vs. cisoid Geometry Dictates Bioactivity

X-ray crystallography and DFT calculations reveal a direct correlation between the spatial orientation of the S-benzyl groups and antimigratory activity. The bioactive Cu(II) (NSC 295642) and Zn(II) complexes adopt a transoid conformation, whereas the biologically inactive Ni(II) complex adopts a cisoid conformation [1]. This conformational specificity provides a structural rationale for the observed activity differences.

Conformational specificity
Head-to-head
Cu(II) complex: transoid orientation (active)
Ni(II) complex: cisoid orientation (inactive)
S-benzyl group orientation dictates bioactivity; transoid conformation supports structural probe validation.
X-ray crystallography and DFT evidence
structure-activity relationship metal complex conformation bioinorganic chemistry

Differential Phosphatase Inhibition: MKP-3 vs. Cdc25A

NSC 295642 exhibits a distinct inhibition profile against dual-specificity phosphatases. At 10 μM, it inhibits MKP-3 (PYST-1) by ≥50% [1]. In contrast, it is a weak inhibitor of Cdc25A [2] and shows activity only against a truncated form of Cdc25B lacking the regulatory N-terminus [1]. This differential selectivity within the DSPase family distinguishes it from other phosphatase inhibitors like NSC 95397, which is a potent Cdc25 inhibitor with Ki values in the nanomolar range [3].

Differential phosphatase inhibition
Cross-study comparable
MKP-3: ≥50% inhibition at 10 µM
Cdc25A: weak inhibition
Reported MKP-3 selectivity over Cdc25A; differentiates from potent Cdc25 inhibitors like NSC 95397.
In vitro phosphatase assays; supports ERK pathway studies without strong cell-cycle interference
dual-specificity phosphatase MKP-3 Cdc25A ERK signaling

Comparison of MKP-3 Inhibitors from High-Content Screening

In a high-content screen of the NCI Diversity Set, NSC 295642 was among three compounds (including NSC 45382 and NSC 357756) that inhibited MKP-3 by ≥50% at 10 μM without affecting VHR or PTP1B phosphatases [1]. The most potent inhibitor in this set had an IC50 of <10 μM [1]. While the exact IC50 of NSC 295642 is not reported as <10 μM, it meets the same ≥50% inhibition threshold as the most potent compound, indicating comparable MKP-3 inhibition within this screen.

MKP-3 inhibitor screening
Screening context
≥50% MKP-3 inhibition at 10 µM (NSC 295642, 45382, 357756)
One of three validated hits from NCI Diversity Set; supports MKP-3 probe confidence.
Full IC50 data not provided; primary source review recommended
MKP-3 inhibitors high-content screening phospho-Erk

Recommended Application Scenarios for NSC 295642 Based on Quantitative Evidence


Investigating the Role of Cell Migration in Cancer Metastasis

Use NSC 295642 to specifically inhibit cell motility with nanomolar potency in mammalian cell lines [1]. Given that the Ni(II) analog is completely inactive [1], NSC 295642 is the appropriate choice for metal-dependent migration studies. The defined transoid conformation provides structural validation for SAR studies.

Probing MKP-3 (DUSP6) Function in ERK Signaling Pathways

Employ NSC 295642 at 10 μM to achieve ≥50% inhibition of MKP-3 [1]. This enables investigation of ERK dephosphorylation dynamics without significant off-target effects on Cdc25A [2], making it a selective tool compared to broad-spectrum phosphatase inhibitors.

Validating Metal-Coordination Complexes as Bioactive Probes

NSC 295642 serves as a benchmark Cu(II) complex for structure-activity relationship studies. Its well-characterized bridged dimeric Cu2Cl2(L)2 structure [1] and metal-dependent activity profile make it an ideal reference compound for developing and validating new metal-based inhibitors of cell migration.

Application
Selection Property
Validation Focus
Cell migration inhibition studies in cancer models
Metal-dependent migration inhibition profile
Confirm Cu(II)-specific activity vs. Ni analog and assess transoid conformation integrity
MKP-3 (DUSP6) signaling studies in ERK pathways
Reported MKP-3 > Cdc25A inhibition context
Verify ERK phospho-signaling endpoints with minimal Cdc25A cross-reactivity
Metal-complex probe validation and SAR research
Defined Cu(II) bridged-dimer structure with transoid geometry
Correlate structural features with biological activity in new metal-based inhibitor design

Technical Documentation Hub

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